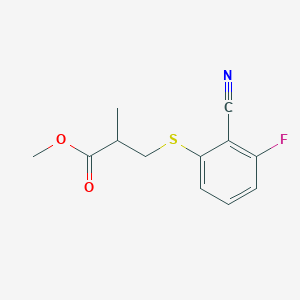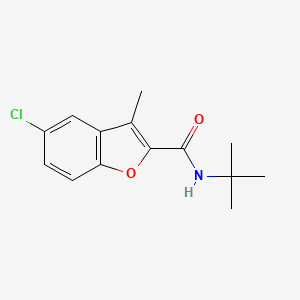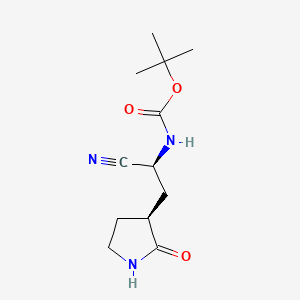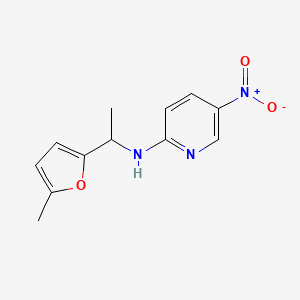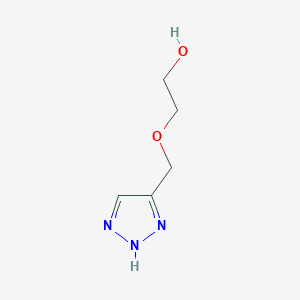
2-((1H-1,2,3-Triazol-5-yl)methoxy)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((1H-1,2,3-Triazol-5-yl)methoxy)ethan-1-ol is a chemical compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The presence of the triazole ring imparts unique chemical properties to the compound, making it a valuable building block in synthetic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1H-1,2,3-Triazol-5-yl)methoxy)ethan-1-ol typically involves the use of click chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method is favored due to its high efficiency and selectivity. The general synthetic route involves the following steps:
Preparation of the Azide Intermediate: The starting material, such as 2-bromoethanol, is reacted with sodium azide to form 2-azidoethanol.
Cycloaddition Reaction: The azide intermediate is then reacted with propargyl alcohol in the presence of a copper(I) catalyst to form the triazole ring, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and reduce production costs.
化学反応の分析
Types of Reactions
2-((1H-1,2,3-Triazol-5-yl)methoxy)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The triazole ring can undergo reduction under specific conditions to form dihydrotriazoles.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Formation of 2-((1H-1,2,3-Triazol-5-yl)methoxy)acetaldehyde or 2-((1H-1,2,3-Triazol-5-yl)methoxy)acetic acid.
Reduction: Formation of dihydrotriazole derivatives.
Substitution: Formation of halogenated or aminated derivatives.
科学的研究の応用
2-((1H-1,2,3-Triazol-5-yl)methoxy)ethan-1-ol has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including antiviral, antibacterial, and anticancer agents.
Materials Science: The compound is used in the development of advanced materials, such as polymers and nanomaterials, due to its ability to form stable triazole linkages.
Industrial Chemistry: It serves as an intermediate in the synthesis of agrochemicals, dyes, and other industrial chemicals.
作用機序
The mechanism of action of 2-((1H-1,2,3-Triazol-5-yl)methoxy)ethan-1-ol depends on its specific application. In medicinal chemistry, the triazole ring can interact with various biological targets, such as enzymes and receptors, through hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to therapeutic effects.
類似化合物との比較
Similar Compounds
1-(2-Hydroxyethyl)-1H-1,2,3-triazole: Similar structure but lacks the methoxy group.
2-(1H-1,2,3-Triazol-4-yl)ethanol: Similar structure but with the triazole ring at a different position.
Uniqueness
2-((1H-1,2,3-Triazol-5-yl)methoxy)ethan-1-ol is unique due to the presence of both the methoxy and hydroxyl groups, which provide additional sites for chemical modification and enhance its versatility in synthetic applications. The specific positioning of the triazole ring also contributes to its unique reactivity and interaction with biological targets.
特性
分子式 |
C5H9N3O2 |
|---|---|
分子量 |
143.14 g/mol |
IUPAC名 |
2-(2H-triazol-4-ylmethoxy)ethanol |
InChI |
InChI=1S/C5H9N3O2/c9-1-2-10-4-5-3-6-8-7-5/h3,9H,1-2,4H2,(H,6,7,8) |
InChIキー |
RBPCQSFVGCIMOM-UHFFFAOYSA-N |
正規SMILES |
C1=NNN=C1COCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




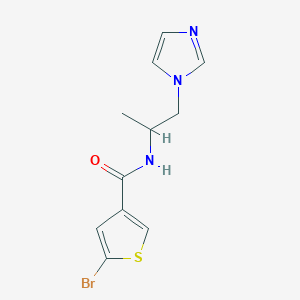
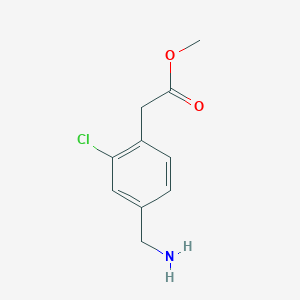
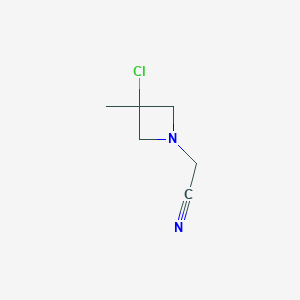

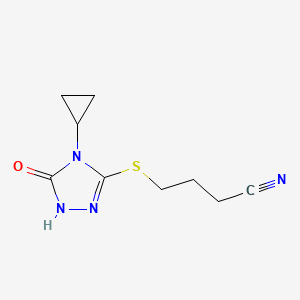
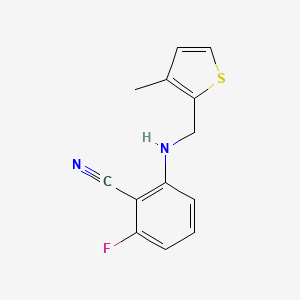
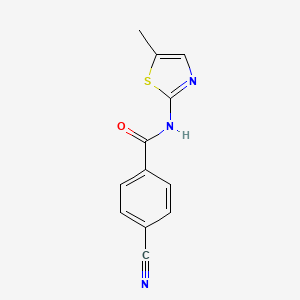
![8H-Isoquinolino[4,3,2-de]phenanthridin-9-ium chloride](/img/structure/B14911502.png)
